molecular formula C6H11Cl2N3 B1197292 1,2,4-Benzenetriamine dihydrochloride CAS No. 615-47-4

1,2,4-Benzenetriamine dihydrochloride

Cat. No.: B1197292
CAS No.: 615-47-4
M. Wt: 196.07 g/mol
InChI Key: RKMFFOLUBJFMBQ-UHFFFAOYSA-N
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Description

1,2,4-Benzenetriamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electronic Devices : A molecule containing a nitroamine redox center was used in an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).

  • DNA Damage and Carcinogenesis : Reactivity of 1,2,4-benzenetriol, a metabolite of benzene, was investigated for its ability to cause DNA damage, which is potentially a primary reaction in carcinogenesis induced by benzene (Kawanishi, Inoue, & Kawanishi, 1989).

  • High-Spin Molecules : A new dendritic oligoarylamine, incorporating 1,2,4-Benzenetriamine, was studied for its redox properties and the generation of polycationic high-spin species (Hirao et al., 2006).

  • Synthetic Chemistry : The paper discusses the preparation and reduction of compounds related to 1,2,4-Benzenetriamine for potential use in organic chemistry (Mataka et al., 1989).

  • Photocatalysis : Research on graphitic carbon nitride nanosheets for hydrogen evolution in photocatalytic applications highlights the importance of 1,2,4-Benzenetriamine derivatives (Zhao et al., 2019).

  • Pharmaceutical Chemistry : A study on the synthesis of substituted c-phenylpiperazines involving 1,2,4-Benzenetriamine derivatives for pharmaceutical applications (Mouhtaram, Jung, & Stambach, 1993).

  • Industrial Processes and Applications : A review of the synthesis routes and applications of 1,2,4-Benzenetriamine in various industries (Jianlong, 2007).

  • Topoisomerase Inhibition : Investigation of benzene metabolites, including 1,2,4-Benzenetriol, for their ability to inhibit topoisomerase II, which could play a role in the carcinogenic effects of benzene (Frantz, Chen, & Eastmond, 1996).

  • Research Chemical Characterization : Study on the synthesis and characterization of 1,2,4-Benzenetriamine derivatives as research chemicals (Dybek et al., 2019).

  • Chemical Synthesis : Research on the synthesis of N- and N,N′-Linked 1,2,4-Triazoles, exploring the applications of 1,2,4-Benzenetriamine derivatives (Naik, Marchand‐Brynaert, & Garcia, 2008).

  • Medical Research : A simplified myeloperoxidase stain using benzidine dihydrochloride, related to 1,2,4-Benzenetriamine applications in medical research (Kaplow & Ladd, 1965).

  • Radiopharmaceuticals : Synthesis of 6-quinoxalin-2,3-14C2-amine and derivatives via ethanedial-1,2-14C2, involving 1,2,4-Benzenetriamine dihydrochloride (Landvatter & Heys, 1990).

Safety and Hazards

1,2,4-Benzenetriamine dihydrochloride is considered hazardous . It has the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 1,2,4-Benzenetriamine dihydrochloride are not mentioned in the search results, its use in the synthesis of multicolor fluorescent carbon dots suggests potential applications in areas such as imaging and diagnostics .

Properties

IUPAC Name

benzene-1,2,4-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFFOLUBJFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-71-4 (Parent)
Record name 1,2,4-Triaminobenzene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4060652
Record name 1,2,4-Benzenetriamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-47-4
Record name 1,2,4-Triaminobenzene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetriamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Benzenetriamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4-triyltriamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5RO7ZK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research presented in the paper "Reaction of phthalodinitrile with o-phenylenediamine and 1,2,4-triaminobenzene"?

A1: The research investigates the reaction of phthalodinitrile with two different diamines: o-phenylenediamine and 1,2,4-triaminobenzene []. While the paper doesn't directly focus on 1,2,4-Benzenetriamine dihydrochloride itself, the reaction with 1,2,4-triaminobenzene is particularly relevant. This reaction likely involves 1,2,4-Benzenetriamine as a reactant or intermediate, offering insights into its reactivity and potential applications in synthesizing larger heterocyclic compounds.

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